Methoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxide is an organic anion that is the conjugate base of methanol. It has a role as a human metabolite. It is a conjugate base of a methanol.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing methoxide solutions in laboratory settings?

this compound solutions require strict safety measures due to their hygroscopic and corrosive nature. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Storage: Seal containers under inert gas (e.g., nitrogen) to minimize moisture absorption and peroxide formation. Label containers with dates of receipt, opening, and peroxide testing .

- Peroxide Monitoring: Test for peroxides every 3–6 months using iodometric titration or commercial test strips, especially for aged solutions. Discard if peroxide concentrations exceed 10 ppm .

Q. How should this compound solutions be prepared and standardized for reproducibility in nucleophilic reactions?

- Purity Control: Use Karl Fischer titration to verify methanol’s water content (<0.1%) before dissolving alkali metals. Maintain anhydrous conditions via Schlenk-line techniques .

- Standardization: Titrate this compound solutions against benzoic acid in DMF using thymol blue as an indicator. Record molarity and storage conditions (e.g., inert atmosphere, temperature) to ensure batch consistency .

Advanced Research Questions

Q. How can discrepancies in reaction kinetics be resolved when this compound acts as a base in aromatic nucleophilic substitutions?

Contradictions in rate constants often arise from:

- Solvent Effects: Methanol’s polarity and H-bonding capacity can stabilize transition states differently than aprotic solvents. Compare kinetics in DMSO or THF to isolate solvent-specific effects .

- Free this compound Concentration: Account for acid-base equilibria (e.g., residual water) by calculating [OCH₃⁻]₆ using pH/pKa relationships. Use conductivity measurements for real-time monitoring .

- Isotopic Labeling: Apply deuterated methanol (CD₃OD) to study kinetic isotope effects (KIEs). For example, kCH₃/kCD₃ ≈ 1.0 indicates a late transition state, while inverse KIEs suggest early transition states .

Q. What analytical strategies are recommended for characterizing this compound-induced decomposition in oxygen-sensitive organometallic complexes?

- In Situ Spectroscopy: Use FTIR or Raman spectroscopy to monitor ligand displacement or oxidation intermediates under controlled atmospheres. For example, track CO stretching frequencies in carbonyl complexes exposed to this compound .

- Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) to identify transient species. Couple with DFT calculations to validate proposed decomposition pathways .

- X-ray Diffraction (XRD): Analyze crystalline byproducts to confirm structural changes. Preclude hydrolysis artifacts by conducting experiments in rigorously dry solvents .

Q. How can computational models improve the design of this compound-mediated catalysts for asymmetric synthesis?

- Transition-State Modeling: Use density functional theory (DFT) to map steric and electronic effects. For instance, calculate activation barriers for this compound attack on chiral substrates to predict enantioselectivity .

- Solvent Dynamics: Incorporate molecular dynamics (MD) simulations to assess solvent reorganization effects. Compare simulated vs. experimental KIEs to refine transition-state models .

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to identify optimal this compound concentrations and temperatures for specific substrate classes .

Q. Methodological Best Practices

- Data Documentation: Record experimental parameters (e.g., [OCH₃⁻], solvent purity, temperature) in detail to enable replication. Use standardized templates for lab notebooks .

- Contradiction Analysis: Cross-validate unexpected results via independent techniques (e.g., NMR for product distribution, GC-MS for byproduct identification) .

- Ethical Reporting: Disclose negative results (e.g., failed catalysis attempts) to aid community-wide mechanistic understanding .

Properties

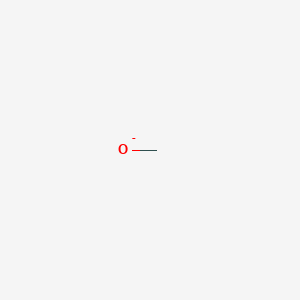

Molecular Formula |

CH3O- |

|---|---|

Molecular Weight |

31.034 g/mol |

IUPAC Name |

methanolate |

InChI |

InChI=1S/CH3O/c1-2/h1H3/q-1 |

InChI Key |

NBTOZLQBSIZIKS-UHFFFAOYSA-N |

SMILES |

C[O-] |

Canonical SMILES |

C[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.